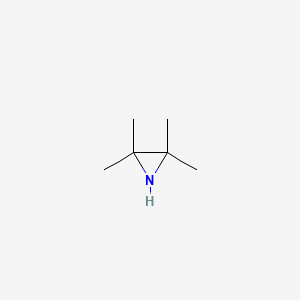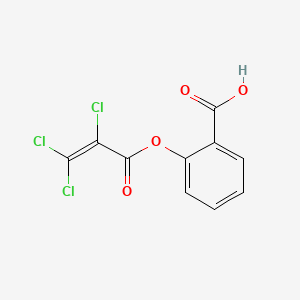![molecular formula C13H11NO B13795612 Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- is a heterocyclic compound that features a fused indene and pyrrole ring system
Méthodes De Préparation
The synthesis of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be achieved through several synthetic routes. One efficient method involves the chemoselective N-acylation/cyclization/Wittig reaction sequence . This process includes the formation of a spiro-indene intermediate, which further reacts with phosphine to generate the desired indeno[1,2-b]pyrrole derivative. Industrial production methods may involve similar multi-step reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Applications De Recherche Scientifique
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved in these interactions are still under investigation, with ongoing research aiming to elucidate the precise molecular mechanisms .
Comparaison Avec Des Composés Similaires
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be compared with other indeno[1,2-b]pyrrole derivatives, such as:
- Indeno[1,2-b]pyrrole-2-carboxaldehyde, 3-ethyl-1,4-dihydro-
- Indeno[1,2-b]pyrrole-2-carboxaldehyde, 3-methyl-1,4-dihydro- These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications. The uniqueness of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- lies in its specific functional groups, which confer distinct properties and potential uses .
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-methyl-1,4-dihydroindeno[1,2-b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c1-8-11-6-9-4-2-3-5-10(9)13(11)14-12(8)7-15/h2-5,7,14H,6H2,1H3 |
Clé InChI |
DWFLFKMSGDOTLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1CC3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


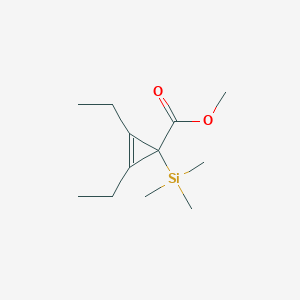
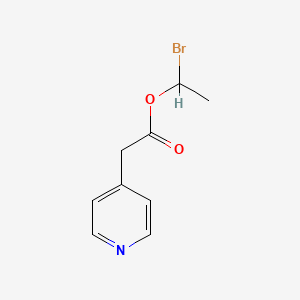
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
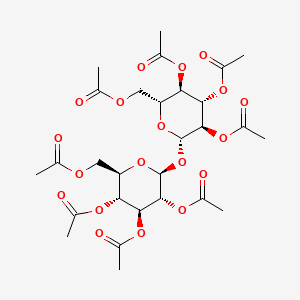
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
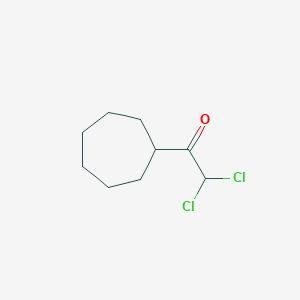
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
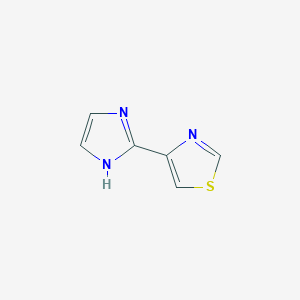
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
